Cyclo(-Gly-L-His)
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Overview
Description
Cyclo(-Gly-L-His) is a cyclic dipeptide composed of glycine and L-histidine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a six-membered ring structure formed by the condensation of two amino acids. Cyclo(-Gly-L-His) is of particular interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(-Gly-L-His) can be synthesized through several methods, including solution-phase synthesis and solid-phase peptide synthesis. One common approach involves the condensation of glycine and L-histidine under acidic or basic conditions to form the cyclic dipeptide. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of Cyclo(-Gly-L-His) often involves large-scale solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization to form the cyclic dipeptide. This method is advantageous for producing high-purity peptides in large quantities .
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Gly-L-His) can undergo various chemical reactions, including:
Oxidation: The imidazole ring of the histidine residue can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclo(-Gly-L-His) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Cyclo(-Gly-L-His) involves its interaction with various molecular targets and pathways. The imidazole ring of the histidine residue can coordinate with metal ions, influencing enzymatic activities and redox reactions. Additionally, the cyclic structure of the dipeptide can enhance its stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Gly-L-Pro): Another cyclic dipeptide composed of glycine and L-proline, known for its potential biological activities.
Cyclo(-Gly-L-Tyr): A cyclic dipeptide composed of glycine and L-tyrosine, studied for its antioxidant properties.
Cyclo(-Gly-L-Trp): Composed of glycine and L-tryptophan, investigated for its potential neuroprotective effects.
Uniqueness
Cyclo(-Gly-L-His) is unique due to the presence of the imidazole ring in the histidine residue, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFJTCMGWLBLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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